molecular formula C15H15N5OS2 B15086940 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 400863-62-9

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B15086940
CAS No.: 400863-62-9
M. Wt: 345.4 g/mol
InChI Key: MUUCHSQNPWBEEI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused cyclopenta[b]thieno[3,2-e]pyridine core, a 5-ethyl-1,3,4-thiadiazol-2-yl substituent, and a carboxamide functional group. Its synthesis likely involves multi-step reactions, including cyclization and functional group transformations, as inferred from analogous methodologies in thiadiazole and pyridine derivatives . Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, with tools like SHELX and ORTEP-3 used for refinement and visualization .

Properties

CAS No.

400863-62-9

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

6-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C15H15N5OS2/c1-2-10-19-20-15(22-10)18-13(21)12-11(16)8-6-7-4-3-5-9(7)17-14(8)23-12/h6H,2-5,16H2,1H3,(H,18,20,21)

InChI Key

MUUCHSQNPWBEEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions. One common approach includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate . The cyclopenta[b]thieno[3,2-e]pyridine scaffold can be synthesized via cyclization reactions involving appropriate starting materials and catalysts . The final step involves the coupling of the thiadiazole and cyclopenta[b]thieno[3,2-e]pyridine moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group (-CONH-) is central to its reactivity. This moiety is synthesized via nucleophilic acyl substitution, as demonstrated in related thienopyridine derivatives . For example:
Reaction:

3-Amino-thienopyridine intermediate+2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideTarget compound\text{3-Amino-thienopyridine intermediate} + \text{2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide} \rightarrow \text{Target compound}

Conditions:

  • Base (e.g., piperidine acetate) to deprotonate the amine.

  • Polar aprotic solvents (e.g., DMF or THF) .

Cyclization Reactions

The fused thieno[3,2-e]pyridine ring system is formed through intramolecular cyclization. This step often involves:
Key Intermediate:
Tert-butyl-protected precursors (e.g., tert-butyl 3-cyano-2-thioxo-hexahydroazepine carboxylate) .
Reaction Pathway:

  • Thioamide Formation: Reaction of cyano intermediates with 2-cyanoethanethioamide .

  • Ring Closure: Acid or base-mediated cyclization to form the thienopyridine core.

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions:
Reaction:

Boc-protected intermediate+HCl (aq)Deprotected compound+CO2+tert-butanol\text{Boc-protected intermediate} + \text{HCl (aq)} \rightarrow \text{Deprotected compound} + \text{CO}_2 + \text{tert-butanol}

Applications:
Critical for generating the free amine in the final product .

Functional Group Transformations

Functional Group Reaction Type Example Reagents/Conditions
Amino (-NH₂)Acylation, alkylationAcetyl chloride, alkyl halides
ThiadiazoleElectrophilic substitutionNitration, halogenation
CarboxamideHydrolysisStrong acids (H₂SO₄) or bases (NaOH)

Notes:

  • The amino group participates in Schiff base formation with aldehydes.

  • The thiadiazole ring undergoes electrophilic substitution at the sulfur or nitrogen sites .

Structural Analogs and Reactivity Insights

Comparative analysis with related compounds (e.g., CID 879392 ) reveals:

  • Thioether Linkage Stability: The -S- bond in the thienopyridine core resists oxidation under mild conditions.

  • pH-Dependent Solubility: The carboxamide group enhances solubility in polar solvents at neutral pH .

Synthetic Challenges

  • Regioselectivity: Controlling the position of substituents during cyclization requires precise stoichiometry .

  • Byproduct Formation: Competing pathways may yield isomers (e.g., pyrido[2,3-d] vs. pyrido[3,2-c] azepine derivatives) .

Mechanistic Considerations

  • Nucleophilic Acyl Substitution: The carboxamide forms via attack of the thiadiazole amine on a chloroacetamide electrophile.

  • Acid-Catalyzed Cyclization: Protonation of the cyano group facilitates ring closure in the thienopyridine core .

Scientific Research Applications

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also disrupt cellular processes by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules in terms of core architecture , functional groups , and synthetic pathways , based on evidence-derived data.

Key Observations:

Core Diversity: The target compound’s cyclopenta[b]thieno[3,2-e]pyridine core is distinct from the pyran (Compound 11a), thiophene (Compound 7a), and pyrimidine () backbones of analogs. This fused bicyclic system may confer unique electronic properties and steric constraints. Thiadiazole rings are common in the target compound and ’s derivative, suggesting shared reactivity in sulfur-nitrogen heterocycles .

Functional Group Variations: The 5-ethyl-1,3,4-thiadiazol-2-yl group in the target compound contrasts with pyrazole substituents in Compounds 11a and 7a. Ethyl groups may enhance lipophilicity compared to hydroxy or cyano substituents .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in and , where 1,4-dioxane reflux with amines or nitriles is used to assemble heterocycles .
  • highlights amidation as a critical step for carboxamide formation, a plausible route for the target compound’s synthesis .

Research Findings and Limitations

  • Structural Analysis: X-ray crystallography (via SHELX/ORTEP-3) and spectroscopic methods (NMR, IR) are standard for confirming the structures of such compounds, as seen in , and 7 .
  • Bioactivity Gaps: While discusses bioactivity in plant-derived molecules, the evidence lacks specific pharmacological data for the target compound or its analogs.
  • Synthetic Challenges : The fused bicyclic system in the target compound may require stringent reaction conditions compared to simpler pyran or pyrimidine derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For heterocyclic systems like this compound, catalysts such as Mo(CO)₆ can enhance cyclization efficiency, while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility. Temperature gradients (e.g., reflux at 80–110°C) and stepwise purification (e.g., recrystallization from ethyl acetate-ethanol mixtures) are critical to minimize side products . Yield optimization may also involve adjusting stoichiometric ratios of intermediates, such as the thiadiazole and pyridine-carboxamide precursors.

Q. How can researchers characterize the structural conformation and functional group interactions of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon backbone.
  • IR spectroscopy to identify carbonyl (C=O) and amino (N-H) vibrations.
  • Single-crystal X-ray diffraction to resolve 3D conformation, including dihedral angles between fused rings (e.g., cyclopenta[b]thieno-pyridine vs. thiadiazole) . Computational tools like density functional theory (DFT) can supplement experimental data to predict electronic properties .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize assays aligned with the compound’s hypothesized targets (e.g., kinase inhibition, enzyme modulation). Examples include:

  • Fluorescence-based enzymatic assays (e.g., ATPase activity for kinase targets).
  • Cell viability assays (MTT or resazurin) in disease-relevant cell lines.
  • Surface plasmon resonance (SPR) to measure binding affinity to purified proteins. Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Perform molecular docking (AutoDock, Schrödinger) to predict binding poses against target proteins (e.g., kinases). Focus on key interactions like hydrogen bonds with the carboxamide group or π-π stacking with aromatic moieties .
  • Use quantum mechanical/molecular mechanical (QM/MM) simulations to study reaction pathways for derivative synthesis.
  • Apply machine learning models trained on bioactivity datasets to prioritize analogs with favorable ADMET profiles .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Cross-validation : Repeat assays using orthogonal methods (e.g., SPR vs. enzymatic activity).
  • Probe assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability or target interaction .
  • Structural analogs : Synthesize and test derivatives to isolate functional group contributions. For example, replacing the ethyl group on the thiadiazole ring with methyl or propyl groups can clarify steric/electronic effects .

Q. What strategies are effective for studying the compound’s interaction with membrane-bound targets (e.g., GPCRs)?

Methodological Answer:

  • NanoBRET assays to monitor real-time interactions in live cells.
  • Cryo-electron microscopy (cryo-EM) to resolve compound-bound receptor conformations.
  • Lipid bilayer models (e.g., Langmuir troughs) to assess membrane permeability and partitioning .

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity).
  • Use Plackett-Burman designs for screening critical factors, followed by Box-Behnken designs for fine-tuning.
  • Monitor purity and yield via HPLC and mass spectrometry at each stage .

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